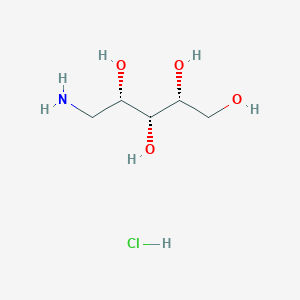
(2R,3R,4S)-5-Aminopentane-1,2,3,4-tetraol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R,4S)-5-Aminopentane-1,2,3,4-tetraol hydrochloride is a chiral amino alcohol compound. It is characterized by the presence of multiple hydroxyl groups and an amino group, making it a versatile molecule in various chemical and biological applications. The hydrochloride form enhances its solubility in water, facilitating its use in aqueous environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S)-5-Aminopentane-1,2,3,4-tetraol hydrochloride typically involves the following steps:
Starting Material: The synthesis often begins with a suitable chiral precursor, such as a protected amino alcohol.
Hydroxylation: Introduction of hydroxyl groups at specific positions using reagents like osmium tetroxide or hydrogen peroxide.
Amination: Introduction of the amino group through reductive amination or nucleophilic substitution.
Hydrochloride Formation: Conversion to the hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve:
Large-Scale Hydroxylation: Using continuous flow reactors for efficient hydroxylation.
Catalytic Amination: Employing catalysts to enhance the rate and selectivity of amination reactions.
Purification: Utilizing crystallization or chromatography techniques to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4S)-5-Aminopentane-1,2,3,4-tetraol hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl compounds using oxidizing agents like potassium permanganate.
Reduction: Reduction of carbonyl compounds back to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation Products: Aldehydes or ketones.
Reduction Products: Alcohols.
Substitution Products: Various substituted amino alcohols.
Scientific Research Applications
(2R,3R,4S)-5-Aminopentane-1,2,3,4-tetraol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R,3R,4S)-5-Aminopentane-1,2,3,4-tetraol hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that recognize the chiral centers and functional groups of the compound.
Pathways Involved: Modulation of biochemical pathways related to its therapeutic effects, such as inhibition of viral replication or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-Alkylglutamates: Similar in structure but with different functional groups.
(2R,3R)-1,1-4,4-Tetraphenylbutane-1,2,3,4-tetraol: Another chiral tetraol with different applications.
Uniqueness
(2R,3R,4S)-5-Aminopentane-1,2,3,4-tetraol hydrochloride is unique due to its specific chiral configuration and the presence of both amino and multiple hydroxyl groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C5H14ClNO4 |
|---|---|
Molecular Weight |
187.62 g/mol |
IUPAC Name |
(2R,3R,4S)-5-aminopentane-1,2,3,4-tetrol;hydrochloride |
InChI |
InChI=1S/C5H13NO4.ClH/c6-1-3(8)5(10)4(9)2-7;/h3-5,7-10H,1-2,6H2;1H/t3-,4+,5+;/m0./s1 |
InChI Key |
AFXRVZLJKFHWPY-UJPDDDSFSA-N |
Isomeric SMILES |
C([C@@H]([C@H]([C@@H](CO)O)O)O)N.Cl |
Canonical SMILES |
C(C(C(C(CO)O)O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



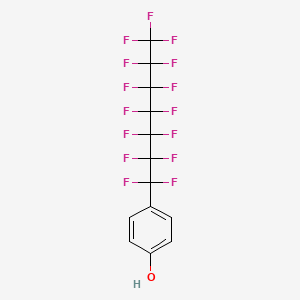
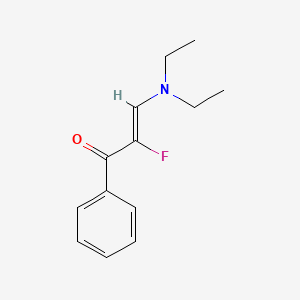

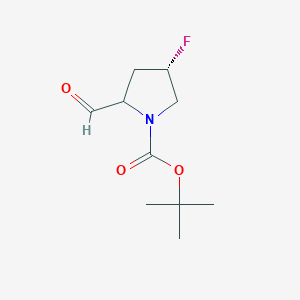
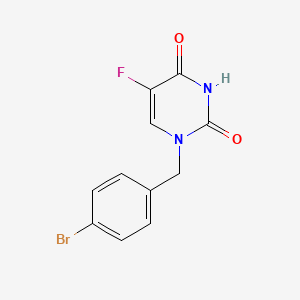

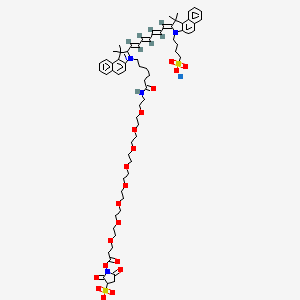
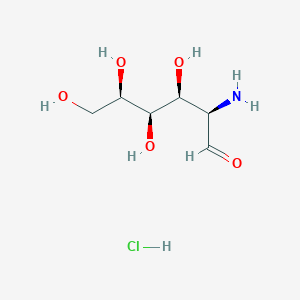
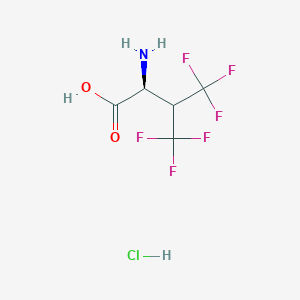
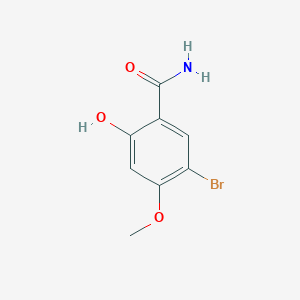
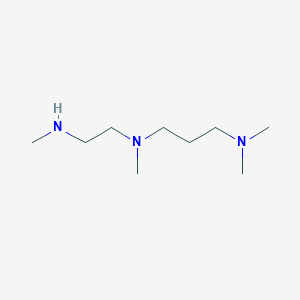

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(methoxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxamide](/img/structure/B12842615.png)
